molecular formula C5H11N5O3 B13771617 N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide

N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide

Katalognummer: B13771617
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: YTMIXOIHNPJDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a nitrocarbamimidamido group attached to an ethyl chain, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide typically involves multiple steps, starting with the preparation of the nitrocarbamimidamido precursor. This precursor is then reacted with an ethylating agent under controlled conditions to form the intermediate compound. The final step involves the acylation of the intermediate with acetic anhydride to yield the desired product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide involves its interaction with specific molecular targets. The nitrocarbamimidamido group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is unique due to the presence of the nitrocarbamimidamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C5H11N5O3

Molekulargewicht

189.17 g/mol

IUPAC-Name

N-[2-[[(E)-N'-nitrocarbamimidoyl]amino]ethyl]acetamide

InChI

InChI=1S/C5H11N5O3/c1-4(11)7-2-3-8-5(6)9-10(12)13/h2-3H2,1H3,(H,7,11)(H3,6,8,9)

InChI-Schlüssel

YTMIXOIHNPJDMO-UHFFFAOYSA-N

Isomerische SMILES

CC(=O)NCCN/C(=N/[N+](=O)[O-])/N

Kanonische SMILES

CC(=O)NCCNC(=N[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.